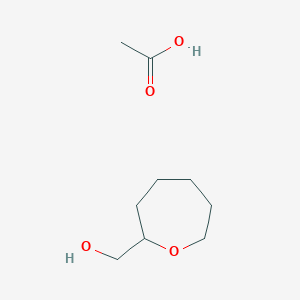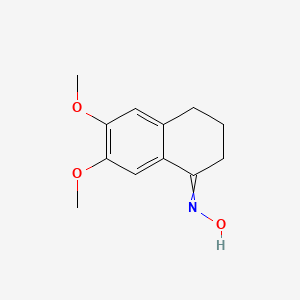![molecular formula C12H11ClN2O4 B14640756 3-{2-[(Acetyloxy)imino]propyl}-5-chloro-1,3-benzoxazol-2(3H)-one CAS No. 54080-64-7](/img/structure/B14640756.png)
3-{2-[(Acetyloxy)imino]propyl}-5-chloro-1,3-benzoxazol-2(3H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-{2-[(Acetyloxy)imino]propyl}-5-chloro-1,3-benzoxazol-2(3H)-one is a compound belonging to the benzoxazole family, which is known for its diverse biological activities. Benzoxazoles are bicyclic planar molecules that have been extensively used in medicinal, pharmaceutical, and industrial areas due to their broad substrate scope and functionalization potential .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-{2-[(Acetyloxy)imino]propyl}-5-chloro-1,3-benzoxazol-2(3H)-one typically involves the reaction of 2-aminophenol with various aldehydes, ketones, acids, alcohols, isothiocyanates, ortho-esters, and alkynones under different reaction conditions and catalysts. For instance, an FeCl3-catalyzed aerobic oxidation reaction can be used to synthesize benzoxazole derivatives .
Industrial Production Methods
Industrial production methods for benzoxazole derivatives often involve the use of nanocatalysts, metal catalysts, and ionic liquid catalysts to achieve high yields and efficiency. These methods are designed to be scalable and environmentally friendly, utilizing green chemistry principles .
Análisis De Reacciones Químicas
Types of Reactions
3-{2-[(Acetyloxy)imino]propyl}-5-chloro-1,3-benzoxazol-2(3H)-one undergoes various chemical reactions, including:
Oxidation: Catalyzed by FeCl3, leading to the formation of benzoxazolyl derivatives.
Reduction: Typically involves the use of reducing agents like sodium borohydride.
Substitution: Commonly occurs with halogenated reagents under basic conditions.
Common Reagents and Conditions
Oxidation: FeCl3, toluene, 110°C, 24 hours.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated reagents in the presence of a base like potassium carbonate.
Major Products Formed
The major products formed from these reactions include various substituted benzoxazole derivatives, which can exhibit different biological activities depending on the functional groups attached .
Aplicaciones Científicas De Investigación
3-{2-[(Acetyloxy)imino]propyl}-5-chloro-1,3-benzoxazol-2(3H)-one has a wide range of scientific research applications:
Chemistry: Used as a starting material for the synthesis of other heterocyclic compounds.
Biology: Exhibits antimicrobial, antifungal, anticancer, antioxidant, and anti-inflammatory activities.
Medicine: Potential use in drug discovery and development due to its diverse biological activities.
Industry: Utilized in the production of pharmaceuticals and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 3-{2-[(Acetyloxy)imino]propyl}-5-chloro-1,3-benzoxazol-2(3H)-one involves its interaction with various molecular targets and pathways. The compound can inhibit specific enzymes or receptors, leading to its observed biological effects. For example, its antimicrobial activity may be due to the inhibition of bacterial enzymes, while its anticancer activity could involve the disruption of cellular signaling pathways .
Comparación Con Compuestos Similares
Similar Compounds
Benzoxazole: The parent compound, known for its broad biological activities.
Coumarin: Another heterocyclic compound with similar biological properties.
Indole: A structurally related compound with diverse pharmacological activities.
Uniqueness
3-{2-[(Acetyloxy)imino]propyl}-5-chloro-1,3-benzoxazol-2(3H)-one is unique due to its specific substitution pattern, which imparts distinct biological activities compared to other benzoxazole derivatives. Its acetyloxyimino and chloro substituents contribute to its enhanced antimicrobial and anticancer properties .
Propiedades
Número CAS |
54080-64-7 |
|---|---|
Fórmula molecular |
C12H11ClN2O4 |
Peso molecular |
282.68 g/mol |
Nombre IUPAC |
[1-(5-chloro-2-oxo-1,3-benzoxazol-3-yl)propan-2-ylideneamino] acetate |
InChI |
InChI=1S/C12H11ClN2O4/c1-7(14-19-8(2)16)6-15-10-5-9(13)3-4-11(10)18-12(15)17/h3-5H,6H2,1-2H3 |
Clave InChI |
ALLMGWVXXGRZSF-UHFFFAOYSA-N |
SMILES canónico |
CC(=NOC(=O)C)CN1C2=C(C=CC(=C2)Cl)OC1=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-[(1-Carboxybutyl)sulfanyl]benzoic acid](/img/structure/B14640697.png)
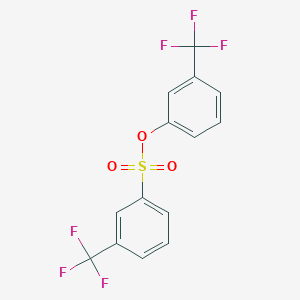
![4-Ethyl-2-methylpyrazolo[1,5-a][1,3,5]triazine](/img/structure/B14640706.png)
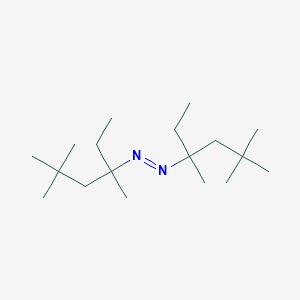


![4,4'-[1,4-Phenylenebis(oxy)]bis(2-phenyl-1H-isoindole-1,3(2H)-dione)](/img/structure/B14640733.png)

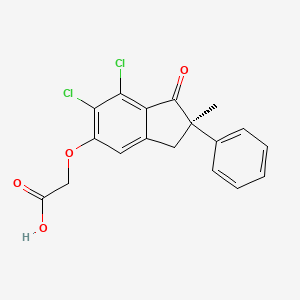
![(1E)-3-[2-(Ethenyloxy)ethyl]-1-(2-methylpropyl)triaz-1-ene](/img/structure/B14640751.png)
